

Application Notes: Anthranilic Acid in Medicinal Chemistry

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Compound of Interest

Compound Name: Anthranilic acid

Cat. No.: B10759529

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Introduction

Anthranilic acid, or 2-aminobenzoic acid, is a key aromatic building block in medicinal chemistry.^[1] Its structure, featuring adjacent amino and carboxylic acid groups on a benzene ring, makes it a versatile scaffold for synthesizing a wide array of heterocyclic compounds and derivatives.^{[2][3]} This unique arrangement allows for diverse chemical modifications, leading to large libraries of compounds for structure-activity relationship (SAR) analysis.^{[4][5]} Consequently, **anthranilic acid** is recognized as a "privileged" pharmacophore, forming the core of numerous therapeutic agents with a broad spectrum of biological activities.^{[1][5]} Its derivatives are integral to the development of drugs for various diseases, including inflammatory conditions, cancer, and metabolic disorders.^{[4][6]}

Key Applications in Drug Discovery

The **anthranilic acid** scaffold is the foundation for numerous classes of therapeutic agents, demonstrating its versatility and importance in medicinal chemistry.

- **Anti-inflammatory Agents:** The most well-known derivatives are the fenamates, a class of non-steroidal anti-inflammatory drugs (NSAIDs).^[7] These compounds, such as mefenamic acid and flufenamic acid, are nitrogen isosteres of salicylic acid and primarily act by inhibiting cyclooxygenase (COX) enzymes, which are key in the inflammation pathway.^{[1][8]}
- **Anticancer Agents:** Numerous **anthranilic acid** analogs have been developed and evaluated for their anticancer properties.^[2] They have been shown to act through various mechanisms,

including the induction of apoptosis, and the inhibition of the hedgehog and mitogen-activated protein kinase (MAPK) signaling pathways.[4][5] Some derivatives have shown potent in vitro growth inhibitory properties against human tumor cell lines at nanomolar concentrations.[9][10]

- **Antiviral Activity:** Certain derivatives have been identified as potent antiviral agents. A notable example is their role as inhibitors of the hepatitis C virus (HCV) NS5B polymerase, an essential enzyme for viral replication.[4][5]
- **Antidiabetic Agents:** Transition metal complexes and other derivatives of **anthranilic acid** have been investigated for their potential in managing diabetes mellitus.[4] They can act as inhibitors of enzymes like α -glucosidase, which is involved in carbohydrate digestion and glucose absorption.[1] Novel synthetic derivatives have shown potent dual inhibitory activity against α -glucosidase and glycogen phosphorylase.[11]
- **Diuretics:** The widely used loop diuretic, furosemide, is a derivative of **anthranilic acid**. [7][12]
- **Other Applications:** The therapeutic reach of **anthranilic acid** derivatives also extends to antimicrobial, insecticidal, and neuroprotective applications.[4][5] Furthermore, some diamide derivatives are used as P-glycoprotein inhibitors to combat drug resistance in cancer cells.[5][12]

Data Presentation

Quantitative data from various studies highlights the potency and therapeutic potential of **anthranilic acid** derivatives.

Table 1: In Vitro Anticancer Activity of Selected **Anthranilic Acid** Derivatives

Compound	Cell Line	Activity Metric	Value	Reference
Pyridinyl Ester 25	Full NCI Panel	GI₅₀	< 10⁻⁷ M	[9][10]
Sulfonamide 5 (X = NO ₂)	MOLT-3	IC ₅₀	15.71 µg/mL	[13]
Sulfonamide 7 (X = CH ₃)	MOLT-3	IC ₅₀	32.88 µg/mL	[13]

| Sulfonamide 8 (X = Cl) | MOLT-3 | IC₅₀ | 33.96 µg/mL |[13] |

Table 2: Enzyme Inhibitory Activity of Selected **Anthranilic Acid** Derivatives

Compound	Target Enzyme	Activity Metric	Value	Reference
Compound 5c	α-Glucosidase	IC₅₀	0.01247 ± 0.01 µM	[11]
Compound 7b	α-Glucosidase	IC ₅₀	0.01372 ± 0.03 µM	[11]
m-carboxyphenylated anthranilic acid	Transthyretin (TTR)	Inhibition	Potent Inhibitor	[14]

| o-trifluoromethylphenylated **anthranilic acid** | Transthyretin (TTR) | Inhibition | Potent Inhibitor |[14] |

Table 3: Marketed Drugs Derived from **Anthranilic Acid**

Drug Name	Therapeutic Class	Primary Mechanism of Action	Reference
Mefenamic Acid	NSAID	COX Inhibition	[7][15]
Flufenamic Acid	NSAID	COX Inhibition	[7][8]
Furosemide	Loop Diuretic	Na-K-Cl Cotransporter Inhibition	[2][7]
Tranilast	Anti-allergic	Mast Cell Stabilization	[1][2]
Betrixaban	Anticoagulant	Factor Xa Inhibition	[1][2]

| Methaqualone | Sedative-Hypnotic | GABA Receptor Modulation |[7] |

Experimental Protocols

The following are generalized protocols for the synthesis and evaluation of **anthranilic acid** derivatives, based on common methodologies reported in the literature.

Protocol 1: General Synthesis of N-Aryl **Anthranilic Acid** Derivatives (Fenamate Analogs)

This protocol describes a typical amide bond formation reaction, a common strategy for synthesizing fenamate-type compounds.[16]

Materials:

- Isatoic anhydride or an appropriate **anthranilic acid** derivative
- A substituted amine (e.g., homoveratrylamine, 2,3-dimethylaniline)[8][12]
- Solvent (e.g., Dimethyl sulfoxide - DMSO, ethanol)
- Base (e.g., powdered NaOH, if starting from an anhydride)[4]
- Reaction vessel with magnetic stirrer and reflux condenser
- Standard laboratory glassware for workup and purification

- Purification system (e.g., column chromatography or recrystallization setup)

Procedure:

- **Reaction Setup:** In a clean, dry reaction vessel, dissolve the starting **anthranilic acid** derivative (1 equivalent) in the chosen solvent. If using isatoic anhydride, dissolve it and the desired amine (1 equivalent) in DMSO.[12]
- **Reagent Addition:** Slowly add the substituted amine (1.1 equivalents) to the solution while stirring. If the reaction requires a base (e.g., ring-opening of isatoic anhydride), add powdered NaOH (1.1 equivalents) to the mixture.[4]
- **Reaction Conditions:** Heat the reaction mixture to reflux (temperature will depend on the solvent) and maintain for a period of 2-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
- **Workup:** Once the reaction is complete, cool the mixture to room temperature. If the product precipitates, it can be collected by filtration. Otherwise, pour the reaction mixture into cold water and acidify with a dilute acid (e.g., 2N HCl) to precipitate the crude product.[17]
- **Purification:** Collect the crude solid by filtration, wash with cold water, and dry under vacuum. [18] The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.[19][20]
- **Characterization:** Confirm the structure and purity of the final compound using analytical techniques such as NMR (^1H and ^{13}C), Mass Spectrometry (MS), and Infrared Spectroscopy (IR).[12]

Protocol 2: In Vitro Cytotoxicity Evaluation using MTT Assay

This protocol provides a general method for assessing the antiproliferative activity of synthesized compounds against cancer cell lines.

Materials:

- Human tumor cell lines (e.g., MOLT-3)[13]

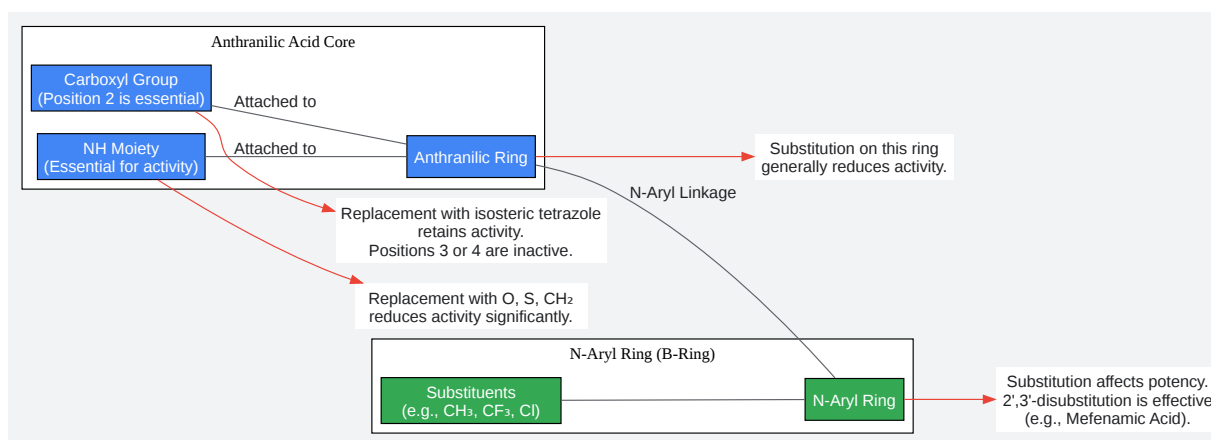
- Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
- Synthesized **anthranilic acid** derivatives dissolved in DMSO
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
- 96-well microtiter plates
- Multichannel pipette and plate reader

Procedure:

- **Cell Seeding:** Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 μ L of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
- **Compound Treatment:** Prepare serial dilutions of the test compounds in the culture medium. Remove the old medium from the wells and add 100 μ L of the medium containing the test compounds at various concentrations (e.g., from 0.1 to 100 μ M). Include wells with vehicle control (DMSO) and untreated cells.
- **Incubation:** Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
- **MTT Addition:** After incubation, add 20 μ L of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
- **Solubilization:** Add 100 μ L of solubilization buffer to each well to dissolve the formazan crystals. Mix gently by pipetting up and down.
- **Absorbance Reading:** Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
- **Data Analysis:** Calculate the percentage of cell viability for each concentration compared to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth) by plotting a dose-response curve.

Visualizations

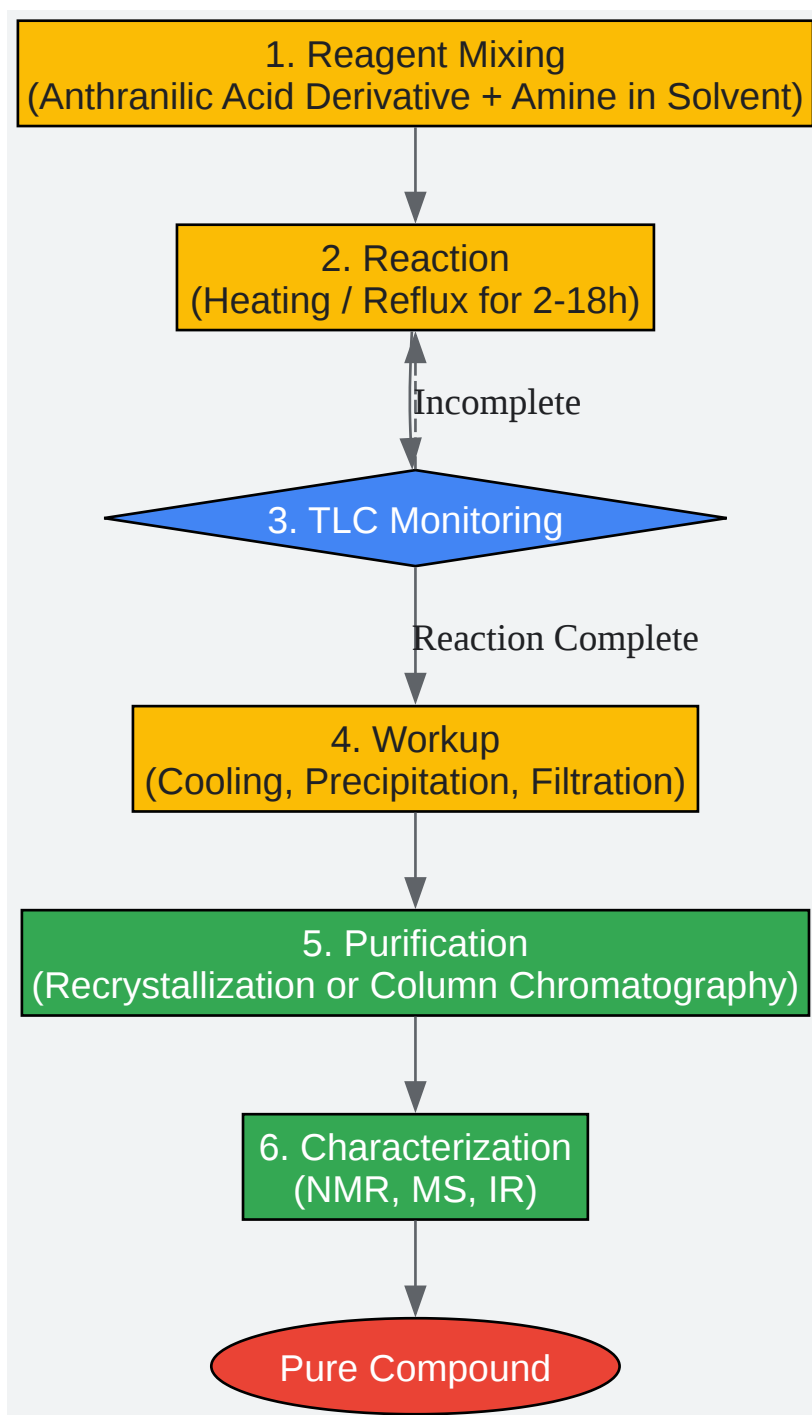
Diagram 1: Structure-Activity Relationship (SAR) of Fenamates



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Caption: Key structure-activity relationships for fenamate-type NSAIDs.

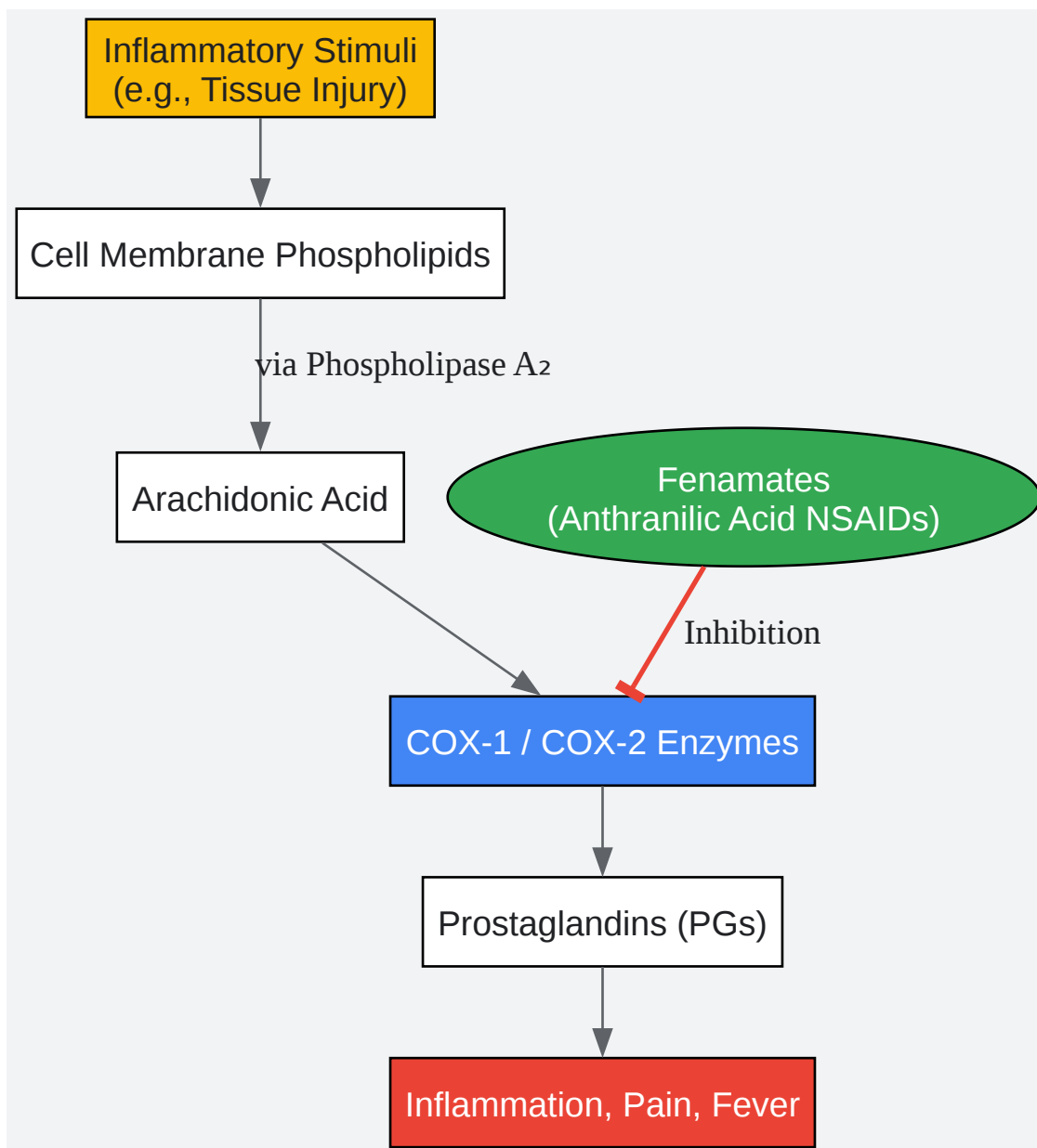
Diagram 2: Experimental Workflow for Synthesis and Purification



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Caption: General workflow for synthesis and purification of **anthranilic acid** derivatives.

Diagram 3: Simplified COX Inhibition Pathway by Fenamates



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